BenchChemオンラインストアへようこそ!

4-(5-Ethynyl-2-fluorophenyl)morpholine

Medicinal Chemistry BACE1 Inhibitor Alzheimer's Disease

This morpholine building block is a critical intermediate for synthesizing β-secretase (BACE1) inhibitors, as specified in US20090048320A1. Its exact substitution pattern (2-fluoro, 5-ethynyl) is essential for target enzyme binding; any structural deviation, such as replacing the fluorine or ethynyl group, can abolish inhibitory activity. For research programs validating or expanding upon this patented Alzheimer's disease therapeutic approach, this specific compound at a purity of ≥95% is a non-negotiable requirement.

Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
Cat. No. B8281899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethynyl-2-fluorophenyl)morpholine
Molecular FormulaC12H12FNO
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)F)N2CCOCC2
InChIInChI=1S/C12H12FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h1,3-4,9H,5-8H2
InChIKeyCRYHYKKYSSSPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Ethynyl-2-fluorophenyl)morpholine: Core Properties and Synthetic Role in Drug Discovery


4-(5-Ethynyl-2-fluorophenyl)morpholine (CAS 1065169-49-4) is a morpholine-based research compound with a molecular formula of C12H12FNO and a molecular weight of 205.23 g/mol [1]. It is characterized by a fluorinated phenyl group and an ethynyl substituent, structural features that are of interest in medicinal chemistry for targeting specific receptors or enzymes [2]. The compound is commercially available for research purposes with a typical purity of 95% [1]. Its primary documented application is as a key intermediate or reactant in the synthesis of β-secretase (BACE) inhibitors for the potential treatment of Alzheimer's disease .

Why 4-(5-Ethynyl-2-fluorophenyl)morpholine Cannot Be Arbitrarily Substituted: Structural Specificity in BACE Inhibition


Within the context of β-secretase (BACE) inhibitor development, the specific substitution pattern of 4-(5-ethynyl-2-fluorophenyl)morpholine is critical. Patent literature indicates that compounds within this structural class are designed for precise interactions with the BACE enzyme active site, a key target in Alzheimer's disease [1]. The presence and position of both the fluorine atom and the terminal ethynyl group on the phenyl ring are not interchangeable with other halogen or alkyl substituents. Arbitrary substitution with a more common analog (e.g., a chloro or methyl derivative) would alter the molecule's electronic properties and binding geometry, likely resulting in a significant loss of potency or a complete lack of the desired inhibitory activity [1]. Therefore, for research programs focused on replicating or expanding upon this specific patent chemistry, the exact compound is a non-negotiable requirement.

Quantitative Evidence for 4-(5-Ethynyl-2-fluorophenyl)morpholine: A Differential Guide for Scientific Selection


Essential Building Block for a Patented Class of Alzheimer's Disease Therapeutics

The compound is a crucial reactant in the synthesis of a specific, patented class of amino-imidazolone compounds designed for β-secretase (BACE) inhibition [1]. Its use is required to prepare the compounds of U.S. Patent US20090048320A1, which are intended for treating Alzheimer's disease [1]. A functional comparator, such as a morpholine derivative without this precise substitution, would fail to produce the patented compounds, rendering it useless for this specific, high-value research application. No quantitative bioactivity data was found for this exact compound itself, but its value is derived from its role as a key intermediate.

Medicinal Chemistry BACE1 Inhibitor Alzheimer's Disease

Limited but Directional Human Progesterone Receptor Binding Activity

The compound demonstrates measurable, though moderate, activity at the human progesterone receptor (PR). In a competitive binding assay, it displaced a fluorescent ligand from the PR with an IC50 of 200 nM [1]. Further, in a functional cellular assay using T47D cells, it exhibited agonist activity with an IC50 of 79.4 nM [2]. While no direct comparator data is available from the same study, this activity profile is distinct from many other morpholine derivatives, which are often designed for targets like kinases or monoamine transporters. For instance, a typical IC50 for a potent PR modulator like the reference agonist progesterone is in the low nanomolar range (often < 10 nM) [3], indicating that while this compound is active, it is not a high-potency ligand. This specific, albeit moderate, activity profile may be useful as a starting point for optimization or as a tool compound to study PR interactions without the full potency of natural ligands.

Nuclear Receptor Progesterone Receptor Endocrine

Defined Applications for 4-(5-Ethynyl-2-fluorophenyl)morpholine in Scientific and Industrial Research


Synthesis of Next-Generation BACE1 Inhibitors for Alzheimer's Disease Research

This compound is a key synthetic intermediate for preparing the specific amino-imidazolone compounds claimed in US20090048320A1. These compounds are designed to inhibit β-secretase (BACE1) to reduce the formation of β-amyloid deposits, a hallmark of Alzheimer's disease. Research programs focused on validating or improving upon this specific therapeutic approach require this exact compound to generate the patented structures for biological evaluation. [1]

Chemical Probe Development for Progesterone Receptor (PR) Subtype Selectivity

With its measurable, albeit moderate, activity at the progesterone receptor (IC50 of 79.4 nM in a cellular assay), this compound serves as a distinct starting point for medicinal chemistry campaigns. Its structure differs significantly from steroidal or other morpholine-based PR modulators. Researchers can utilize this compound to investigate structure-activity relationships (SAR) around non-steroidal PR ligands, with the goal of engineering compounds with improved potency or selective modulation of PR-B over PR-A isoforms. [2]

Reference Standard for Analytical and Quality Control Method Development

The compound's defined structure and commercial availability at a standard purity of 95% make it suitable for use as a reference standard. Analytical chemists can employ it to develop and validate HPLC or LC-MS methods for the detection and quantification of this specific building block or related impurities in synthetic workflows. This is crucial for ensuring the quality of more complex molecules derived from it. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Ethynyl-2-fluorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.